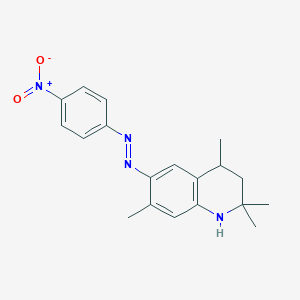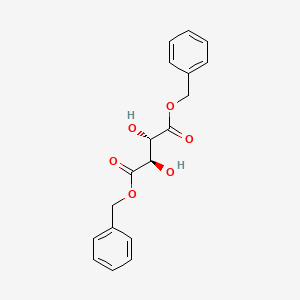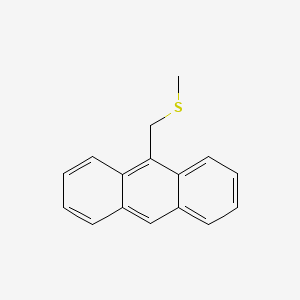
9-Anthracenylmethyl methyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Anthracenylmethyl methyl sulfide is an organic compound with the molecular formula C16H14S It is characterized by the presence of an anthracene moiety attached to a methyl sulfide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-anthracenylmethyl methyl sulfide typically involves the reaction of 9-anthracenemethanol with methylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows: [ \text{9-Anthracenemethanol} + \text{Methylthiol} \rightarrow \text{this compound} ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: 9-Anthracenylmethyl methyl sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the anthracene moiety and the methyl sulfide group.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as ceric ammonium nitrate (CAN).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, leading to the formation of reduced sulfur-containing products.
Substitution: Substitution reactions involve the replacement of the methyl sulfide group with other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation with ceric ammonium nitrate can yield nitration and oxidation products, while reduction with sodium borohydride can produce reduced sulfur compounds .
Scientific Research Applications
9-Anthracenylmethyl methyl sulfide has several applications in scientific research:
Biology: The compound’s fluorescent properties make it useful in biological assays and imaging techniques.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of 9-anthracenylmethyl methyl sulfide involves the formation of sulfur-centered radical cations through one-electron oxidation. These radical cations can undergo various reactions, including intramolecular electron transfer and bond cleavage. The molecular targets and pathways involved in these reactions are influenced by the presence of the anthracene moiety, which facilitates electron transfer processes .
Comparison with Similar Compounds
- 9-Anthracenylmethyl phenyl sulfide
- 9-Anthracenylmethyl hexyl sulfide
- 9-Anthracenylmethyl p-tolyl sulfide
Comparison: Compared to similar compounds, 9-anthracenylmethyl methyl sulfide is unique due to its specific combination of the anthracene moiety and the methyl sulfide group. This combination imparts distinct chemical properties, such as enhanced fluorescence and reactivity towards oxidation and substitution reactions. The presence of the anthracene moiety also makes it a valuable probe for studying electron-transfer mechanisms .
Properties
CAS No. |
61574-53-6 |
|---|---|
Molecular Formula |
C16H14S |
Molecular Weight |
238.3 g/mol |
IUPAC Name |
9-(methylsulfanylmethyl)anthracene |
InChI |
InChI=1S/C16H14S/c1-17-11-16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-10H,11H2,1H3 |
InChI Key |
RDAUVXVQAOJOSH-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-4-(4-fluorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B11945720.png)
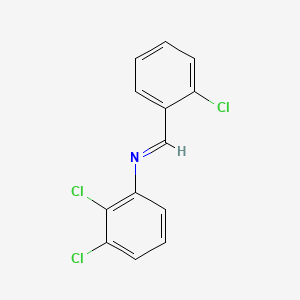
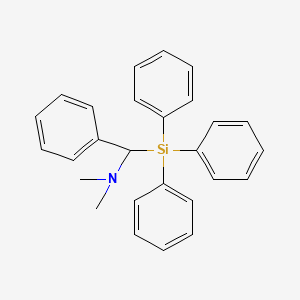

![N-(1-Benzyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-chloro-benzenesulfonamide](/img/structure/B11945746.png)
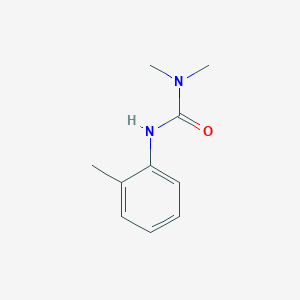
![Dimethyl 5-[(4-chloro-2-nitrophenyl)carbamoylamino]benzene-1,3-dicarboxylate](/img/structure/B11945752.png)

![1,2-Diisopropyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate](/img/structure/B11945759.png)

![4-[(3-bromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11945768.png)
